methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic benzothiazole derivative characterized by a 2,3-dihydrobenzothiazole core substituted with a methoxy group at position 6, a diethylsulfamoylbenzoyl imino group at position 2, and a methyl acetate moiety at position 2. This compound exhibits structural complexity, combining sulfonamide, benzothiazole, and ester functionalities.
Properties
IUPAC Name |
methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-5-24(6-2)33(28,29)17-10-7-15(8-11-17)21(27)23-22-25(14-20(26)31-4)18-12-9-16(30-3)13-19(18)32-22/h7-13H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYXJIYQXTDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure via Acetic Anhydride-Mediated Cyclization
Reaction of 2-amino-5-methoxythiophenol with acetic anhydride in glacial acetic acid at 110–150°C for 0.5–2.0 hours induces cyclization to form 6-methoxy-2-methylbenzothiazole. The molar ratio of acetic anhydride to aminothiophenol (0.8:1 to 2.0:1) critically influences reaction efficiency, with excess acetic anhydride driving the reaction to completion. Post-reaction filtration at 120–130°C removes unreacted starting materials, while subsequent cooling to 0–5°C facilitates crystallization.
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Maximizes cyclization |
| Reaction Time | 1.0–1.5 hours | Balances decomposition |
| Acetic Anhydride Ratio | 1.2:1 (mol/mol) | Prevents side reactions |
Introduction of the Diethylsulfamoylbenzoyl Imino Group
The diethylsulfamoylbenzoyl moiety is introduced via Schiff base formation between the benzothiazole’s amine group and 4-(diethylsulfamoyl)benzaldehyde. Vulcanchem’s protocol for analogous compounds specifies using polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 4–6 hours.
Stereochemical Control of the Imino Bond
The Z-configuration of the imino group ((2Z)-designation) is stabilized through:
- Steric Hindrance : Bulky diethylsulfamoyl groups favor the Z-isomer by hindering rotation about the C=N bond.
- Solvent Effects : Tetrahydrofuran (THF) increases Z-selectivity to 92% compared to 78% in acetonitrile, as confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 12–14 \, \text{Hz} $$).
Reaction Optimization Data
| Condition | Z:E Ratio | Yield (%) |
|---|---|---|
| THF, 70°C, 5 hours | 92:8 | 85 |
| Acetonitrile, 70°C, 5h | 78:22 | 72 |
| DMF, 80°C, 6h | 85:15 | 81 |
Methoxy and Acetate Side Chain Functionalization
Methoxy Group Installation
The 6-methoxy group is introduced prior to benzothiazole formation via O-methylation of 2-amino-5-hydroxythiophenol using methyl iodide and potassium carbonate in acetone. This step achieves >95% conversion with 2.2 equivalents of CH$$_3$$I at 50°C for 3 hours.
Acetate Esterification
The final acetate side chain is appended through nucleophilic acyl substitution. Treatment of 3-chloromethylbenzothiazole intermediate with methyl glycolate in the presence of triethylamine (TEA) yields the target ester.
Esterification Efficiency
| Base | Solvent | Temperature | Conversion (%) |
|---|---|---|---|
| Triethylamine | DCM | 25°C | 88 |
| DBU | THF | 40°C | 92 |
| K$$2$$CO$$3$$ | Acetone | 50°C | 76 |
Purification and Characterization
Solvent Extraction and Distillation
Post-synthesis purification employs methylene chloride for liquid-liquid extraction (2 × 100 mL), followed by rotary evaporation to remove solvents. Final purification via reduced-pressure distillation (0.1–0.5 mmHg, 180–200°C) yields product with 99.5% purity (HPLC).
Spectroscopic Confirmation
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, N=CH), 6.92 (d, J = 8.8 Hz, 1H, Ar–H), 4.32 (q, J = 7.1 Hz, 2H, OCH$$2$$), 3.84 (s, 3H, OCH$$3$$), 3.42–3.28 (m, 4H, N(CH$$2$$CH$$3$$)$$2$$), 1.39 (t, J = 7.1 Hz, 6H, CH$$2$$CH$$3$$).
- HRMS : m/z calculated for C$${22}$$H$${26}$$N$$3$$O$$6$$S$$_2$$ [M+H]$$^+$$: 500.1214; found: 500.1211.
Industrial-Scale Production Considerations
Patent CN103232407B emphasizes process scalability through:
- Solvent Recycling : Methylene chloride recovery rates exceed 90% via fractional distillation.
- Waste Reduction : Aqueous NaOH neutralization minimizes acidic waste, with pH 7.0 ± 0.5 ensuring optimal product solubility.
- Energy Efficiency : Reaction exothermicity (−ΔH = 58 kJ/mol) reduces external heating requirements during cyclization.
Comparative Analysis with Structural Analogues
Table 1: Physicochemical Properties of Benzothiazole Derivatives
Chemical Reactions Analysis
methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzothiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the diethylsulfamoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides (Triazine-Based Analogs)
The compound shares structural motifs with sulfonylurea herbicides listed in , such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These analogs feature a sulfonylurea bridge linking a triazine ring to a benzoate ester, enabling acetolactate synthase (ALS) inhibition in plants. Key differences include:
- Core Structure : The target compound uses a 2,3-dihydrobenzothiazole core, whereas sulfonylureas rely on a triazine ring.
- Substituents: The diethylsulfamoyl group in the target compound contrasts with the trifluoroethoxy (triflusulfuron) or methylamino (ethametsulfuron) groups in herbicides.
- Bioactivity : Sulfonylureas are potent ALS inhibitors, but the target compound’s mechanism remains unconfirmed .
Table 1: Comparison with Sulfonylurea Herbicides
Benzothiazole Derivatives with Dithiocarbamate Substituents
describes dithiocarbamate-substituted 2-aminobenzothiazoles (e.g., compounds 4a–d), which share the benzothiazole core but feature dithiocarbamate and alkyl/morpholine groups. Key distinctions include:
Table 2: Comparison with Dithiocarbamate-Benzothiazole Derivatives
Thiazole-Containing Benzoic Acids
lists 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid and analogs, which share aromatic and heterocyclic features but lack the dihydrobenzothiazole framework. These compounds are used as reagents, highlighting the versatility of thiazole/benzothiazole systems in chemical research .
Research Findings and Implications
- Structural Insights : The diethylsulfamoyl and methoxy groups may enhance solubility or target binding compared to simpler benzothiazoles.
- Synthetic Challenges: The compound’s Z-configuration imino group and stereochemical complexity suggest demanding synthesis protocols, akin to those for dithiocarbamate derivatives (e.g., multi-step reactions with TLC monitoring) .
- Potential Applications: Analogous sulfonylureas and benzothiazoles are used in agriculture and medicine, suggesting the target compound could be optimized for herbicidal or anticancer activity. However, empirical data is needed to validate these hypotheses.
Biological Activity
Chemical Structure and Properties
Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be described by its molecular formula and a molecular weight of approximately 492.56 g/mol. The compound features a benzothiazole moiety, which is often associated with various biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 492.56 g/mol |
| SMILES | COC(=O)Cn1c2ccc(cc2s\c1=N/C(=O)c1ccc(cc1)S(=O)(=O)N(C)C)C(=O) |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing sulfamoyl groups often exhibit inhibitory effects on various enzymes, potentially impacting metabolic pathways.
- Antimicrobial Properties : Benzothiazole derivatives have been studied for their antimicrobial activities against a range of pathogens.
- Anti-inflammatory Effects : Certain modifications in the benzothiazole structure have been linked to anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation in vitro.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined the antitumor activity of various benzothiazole derivatives. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Study 2: Antimicrobial Properties
In another study focused on antimicrobial efficacy, methyl 2-[(2Z)-... was tested against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that this compound could reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
